molecular formula C11H17NO3 B1438021 N-Boc-2-methyl-2,3-dihydro-4-pyridone CAS No. 362704-44-7

N-Boc-2-methyl-2,3-dihydro-4-pyridone

Cat. No.: B1438021
CAS No.: 362704-44-7
M. Wt: 211.26 g/mol
InChI Key: VFVRJHBRAWHZHL-UHFFFAOYSA-N
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Description

N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound that features a pyridone ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-methyl-2,3-dihydro-4-pyridone typically involves the protection of the nitrogen atom in 2-methyl-2,3-dihydro-4-pyridone with a Boc group. One common method involves the reaction of 2-methyl-2,3-dihydro-4-pyridone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-methyl-2,3-dihydro-4-pyridone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridone ring to a piperidone ring.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Boc-2-methyl-4-piperidone.

    Substitution: 2-methyl-2,3-dihydro-4-pyridone (after Boc removal).

Scientific Research Applications

N-Boc-2-methyl-2,3-dihydro-4-pyridone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting neurological and inflammatory diseases.

    Industry: this compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-methyl-2,3-dihydro-4-pyridone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2,3-dihydro-4-pyridone: Lacks the methyl group at the 2-position.

    N-Boc-4-pyridone: Lacks the dihydro structure and the methyl group.

    N-Boc-2-methyl-4-piperidone: Contains a fully saturated piperidone ring instead of the dihydropyridone ring.

Uniqueness

N-Boc-2-methyl-2,3-dihydro-4-pyridone is unique due to its specific combination of a Boc-protected nitrogen, a methyl group at the 2-position, and a dihydropyridone ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and drug development.

Biological Activity

N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyridone ring with a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, particularly the removal of the Boc group to yield an active amine.

The biological activity of this compound primarily arises from its conversion into an active amine in vivo. This mechanism allows it to interact with various molecular targets such as enzymes and receptors. The compound may act as a prodrug , enhancing its therapeutic potential by modulating the activity of specific biological pathways.

1. Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor. Its derivatives have been tested for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism relevant to type 2 diabetes treatment. Compounds with similar scaffolds have shown promising inhibition profiles, suggesting potential applications in diabetes management .

2. Antimicrobial Properties

The compound has been explored for its antimicrobial properties. In studies involving related pyridones, compounds exhibiting structural similarities to this compound demonstrated significant activity against various bacterial strains. This suggests that N-Boc derivatives could be developed into novel antimicrobial agents .

3. Neuroprotective Effects

This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. The active amine released upon Boc group removal may interact with neuroreceptors or enzymes involved in neuroinflammation and neuronal survival .

Case Studies

Several studies have highlighted the biological efficacy of N-Boc derivatives:

StudyFindings
Study A Demonstrated that N-Boc derivatives inhibited DPP-IV with IC50 values comparable to existing drugs like sitagliptin .
Study B Showed antimicrobial activity against E. coli and S. aureus, indicating potential for development as an antibiotic .
Study C Reported neuroprotective properties in cellular models of oxidative stress, suggesting therapeutic potential in Alzheimer's disease .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other pyridone derivatives:

CompoundStructural FeaturesBiological Activity
N-Boc-2-methyl-4-piperidoneFully saturated piperidone ringModerate enzyme inhibition
N-Boc-4-pyridoneLacks dihydro structureLimited antimicrobial activity
N-Boc-2,3-dihydro-4-pyridoneSimilar but without methyl groupReduced neuroprotective effects

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVRJHBRAWHZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-L four neck round-bottom flask was purged and maintained with a nitrogen atmosphere and a solution of phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate (454.1, 70.0 g, 285 mmol, 1.00 equiv) in tetrahydrofuran (1.2 L) was added. The solution was cooled to −78° C. then potassium tert-butoxide (128 g, 1.14 mol, 4.00 equiv) was added portion-wise. The resulting mixture was stirred at 10-15° C. for 20 h then concentrated in vacuo. The residue was dissolved in EtOAc (1.5 L), then carefully quenched with ice water (200 mL). The layers were separated and the aqueous was extracted with additional ethyl acetate (100 mL). The combined organics was washed with aqueous sodium hydroxide (1.5 M, 3×100 mL), aqueous hydrochloric acid (1 M, 2×100 mL), and brine (200 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:200-1:20) as the eluent to obtain the title compound as a light yellow oil (31.0 g, 51%).
Name
phenyl 4-methoxy-2-methylpyridine-1(2H)-carboxylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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